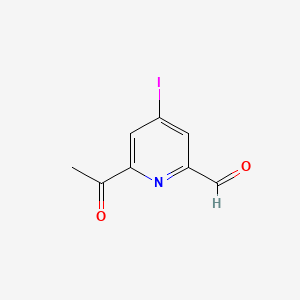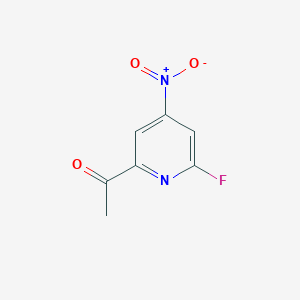
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.12 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-nitropyridin-2-YL)ethanone typically involves the fluorination of pyridine derivatives. One common method is the selective fluorination of pyridine using reagents such as Selectfluor® . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(6-Fluoro-4-aminopyridin-2-YL)ethanone.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine and nitro groups may influence its reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Fluoropyridin-2-yl)ethanone: Similar structure but lacks the nitro group.
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone: Contains a pyrrolidine group instead of a nitro group.
Uniqueness
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions.
Propiedades
Fórmula molecular |
C7H5FN2O3 |
|---|---|
Peso molecular |
184.12 g/mol |
Nombre IUPAC |
1-(6-fluoro-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
Clave InChI |
DZYUNFBAPUBXBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


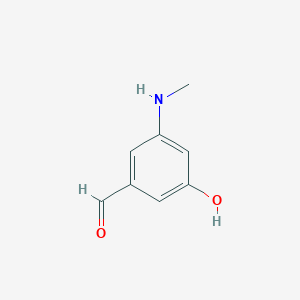
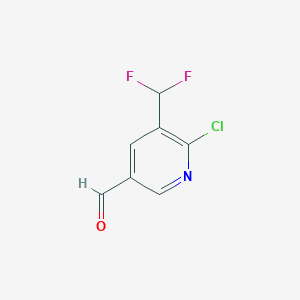
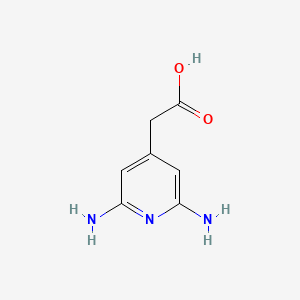
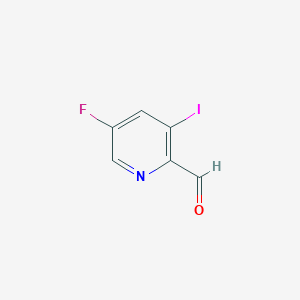
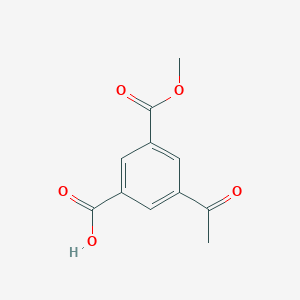
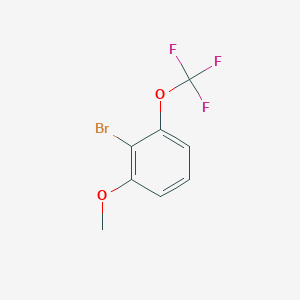
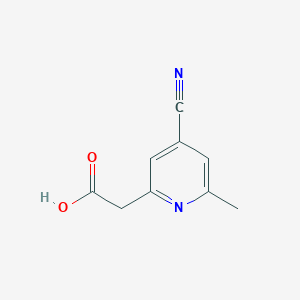

![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

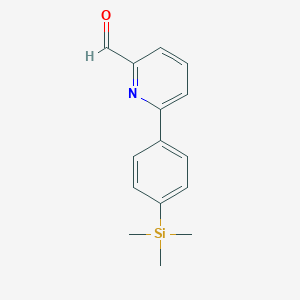
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
